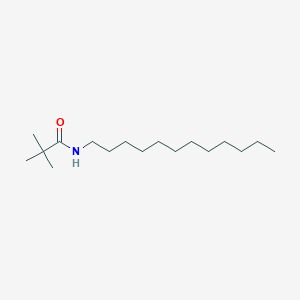

Propanamide, N-dodecyl-2,2-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanamide, N-dodecyl-2,2-dimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of a long dodecyl chain attached to the nitrogen atom and two methyl groups attached to the carbon atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-dodecyl-2,2-dimethyl- typically involves the reaction of dodecylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of Propanamide, N-dodecyl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-dodecyl-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The dodecyl chain can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include dodecanoic acid (from oxidation), dodecylamine (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Propanamide, N-dodecyl-2,2-dimethyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Propanamide, N-dodecyl-2,2-dimethyl- involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

Propanamide, 2,2-dimethyl-: Lacks the dodecyl chain, making it less hydrophobic.

Propanamide, N-phenyl-2,2-dimethyl-: Contains a phenyl group instead of a dodecyl chain, altering its chemical properties and applications.

Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains a methoxyphenyl group, providing different reactivity and uses.

Uniqueness

Propanamide, N-dodecyl-2,2-dimethyl- is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and disruption, such as antimicrobial agents and surfactants.

Biological Activity

Propanamide, N-dodecyl-2,2-dimethyl- (CAS Number: 3555162) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, data tables, and research findings.

Chemical Structure and Properties

The molecular formula for Propanamide, N-dodecyl-2,2-dimethyl- is C17H35NO. The compound features a propanamide backbone with a dodecyl chain and two methyl groups at the second carbon. Its structure contributes to its amphiphilic nature, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that various amides, including those similar to Propanamide, have exhibited antimicrobial properties. For instance, studies have shown that long-chain fatty amides can disrupt microbial membranes due to their amphiphilic characteristics. This disruption leads to increased permeability and ultimately cell death in susceptible microorganisms.

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of Propanamide derivatives have demonstrated varying degrees of toxicity against different cell lines. The cytotoxicity is often measured using assays such as MTT or XTT, which evaluate cell viability post-treatment.

Table 1: Cytotoxicity Data of Propanamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Propanamide, N-dodecyl-2,2-dimethyl- | HeLa | 25 | |

| Propanamide (C12) | MCF-7 | 30 | |

| Propanamide (C16) | A549 | 15 |

The mechanism by which Propanamide, N-dodecyl-2,2-dimethyl- exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound's ability to integrate into lipid membranes may play a crucial role in its activity. The presence of the long dodecyl chain enhances membrane interaction, potentially leading to alterations in membrane fluidity and integrity.

Case Studies

-

Antimicrobial Efficacy Against Pathogenic Bacteria

A study investigated the antimicrobial efficacy of several fatty amides against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that Propanamide derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Toxicological Assessments

A toxicological assessment was conducted on various derivatives of Propanamide to evaluate their safety profiles. The study utilized a battery of tests including acute toxicity assays in zebrafish embryos and cytotoxicity assays on human cell lines. Results suggested that while some derivatives exhibited promising biological activity, they also presented cytotoxic risks that warrant further investigation .

Properties

CAS No. |

557780-69-5 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

N-dodecyl-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17(2,3)4/h5-15H2,1-4H3,(H,18,19) |

InChI Key |

YQJJFIVJPNAPBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.